2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide
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Overview
Description
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and a hydrazide moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with aldehydes or ketones.
Introduction of the sulfanyl group: This step involves the nucleophilic substitution of a halogenated precursor with a thiol compound.
Formation of the hydrazide moiety: This is typically done by reacting an acyl chloride with hydrazine or its derivatives.
Final coupling reaction: The final step involves the condensation of the triazole-sulfanyl intermediate with a suitable aldehyde or ketone to form the desired acetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted triazoles.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Activity: Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
Medicine
Drug Development: The compound is being investigated for its potential use in developing new pharmaceuticals.
Industry
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The exact mechanism of action of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide is not fully understood. it is believed to interact with cellular targets such as enzymes and receptors, leading to the inhibition of key biological pathways. The triazole ring and sulfanyl group are thought to play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide
- **2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide
Uniqueness
The unique combination of a triazole ring, sulfanyl group, and hydrazide moiety sets this compound apart from others. Its diverse reactivity and potential biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H24ClN5OS |
---|---|
Molecular Weight |
502.0 g/mol |
IUPAC Name |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C27H24ClN5OS/c1-19-8-12-22(13-9-19)26-31-32-27(33(26)24-14-10-20(2)11-15-24)35-18-25(34)30-29-17-23(28)16-21-6-4-3-5-7-21/h3-17H,18H2,1-2H3,(H,30,34)/b23-16-,29-17+ |
InChI Key |
MIYWSTQCDWPRCO-ODCACWBFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C(=C/C4=CC=CC=C4)/Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC(=CC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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